Benzenamine, acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.C2H4O2/c7-6-4-2-1-3-5-6;1-2(3)4/h1-5H,7H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSWXOCOMAVQKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060254 | |
| Record name | Benzenamine, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
542-14-3 | |
| Record name | Aniline, acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anilinium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ANILINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K3OS48D34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Procedure
The traditional synthesis involves reacting aniline with acetic anhydride in the presence of a catalyst. Zinc dust or sodium acetate is often employed to prevent oxidation and enhance yield. The exothermic reaction proceeds via nucleophilic acyl substitution, where the amine group of aniline attacks the electrophilic carbonyl carbon of acetic anhydride:
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Combine 20 mL aniline and 40 mL acetic anhydride–glacial acetic acid mixture in a round-bottom flask.
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Add zinc dust (0.5–1 g) to inhibit aniline oxidation.
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Reflux at 150–160°C for 30–40 minutes.
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Precipitate crude acetanilide by pouring the mixture into ice water.
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Purify via recrystallization from hot water.
Optimization :
-
Catalyst Load : Sodium acetate (5–10% w/w) accelerates the reaction, achieving yields >85%.
-
Temperature Control : Excessive heat promotes hydrolysis of acetic anhydride, reducing yield.
Eco-Friendly Methods Using Glacial Acetic Acid
Magnesium Sulfate–Catalyzed Synthesis
A solvent-free, green approach replaces acetic anhydride with glacial acetic acid and magnesium sulfate heptahydrate (MgSO₄·7H₂O) as a Lewis acid catalyst.
Reaction Mechanism :
Mg²⁺ ions polarize the carbonyl group of acetic acid, increasing electrophilicity and facilitating nucleophilic attack by aniline:
-
Mix 1 mL aniline, 3 mL glacial acetic acid, and 50 mg MgSO₄·7H₂O.
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Reflux at 118°C for 90 minutes.
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Dilute with hot water, cool, and filter crystals.
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Recrystallize from hot water (yield: 92%).
Advantages :
-
Avoids toxic acetic anhydride.
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Atom-efficient (100% atom economy).
Sodium Acetate–Assisted Acetylation
An alternative method uses sodium acetate (NaOAc) to deprotonate acetic acid, generating in situ acetylating agents:
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Reflux aniline with glacial acetic acid and anhydrous NaOAc (1:2 molar ratio).
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Reaction time: 4–8 hours at 140°C.
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Yield: 70–80% after recrystallization.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis prioritizes cost-effectiveness and scalability. Key parameters include:
| Parameter | Condition |
|---|---|
| Temperature | 160–180°C |
| Pressure | 1–2 atm |
| Catalyst | Heterogeneous Zn or Al oxides |
| Residence Time | 20–30 minutes |
| Yield | 90–95% |
Advantages :
-
Reduced side reactions (e.g., aniline oxidation).
-
High throughput (1–5 tons/day).
Comparative Analysis of Preparation Methods
Efficiency and Sustainability
| Method | Catalyst | Yield (%) | Toxicity | Cost (USD/kg) |
|---|---|---|---|---|
| Classical | Zn dust | 85–90 | High (anhydride) | 12–15 |
| MgSO₄–Acetic Acid | MgSO₄·7H₂O | 90–92 | Low | 8–10 |
| NaOAc–Acetic Acid | NaOAc | 70–80 | Moderate | 10–12 |
| Industrial | Metal oxides | 90–95 | Moderate | 6–8 |
Limitations and Challenges
-
Classical Method : Generates acidic waste (acetic acid), requiring neutralization.
-
Eco-Friendly Routes : Longer reaction times (1.5–8 hours vs. 30 minutes industrially).
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Industrial Process : High energy input for continuous reactors.
Scientific Research Applications
Scientific Research Applications
Benzenamine, acetate has several noteworthy applications in scientific research:
**1. Chemistry:
- Intermediate in Synthesis: It serves as a critical intermediate in the production of dyes, pharmaceuticals, and other organic compounds. Its role in synthesizing various chemical entities makes it invaluable in organic chemistry.
- Model Compound: It is often used as a model compound to study the effects of acetylation on biological molecules, providing insights into biochemical pathways and reactions.
2. Biology:
- Pharmacological Studies: Although its use as a drug has declined due to toxicity concerns, acetanilide is still studied for its pharmacological properties, particularly its analgesic and antipyretic effects .
- Staining Agent: In histology, it is utilized for staining neural RNA blue in Nissl staining techniques, aiding in the visualization of cellular structures .
3. Industry:
- Manufacture of Industrial Materials: Acetanilide is used in the production of rubber, plastics, and other industrial materials due to its chemical stability and reactivity.
Comparative Analysis with Related Compounds
| Compound | Chemical Formula | Applications |
|---|---|---|
| Aniline | C6H5NH2 | Precursor for dyes and chemicals |
| Acetanilide | C8H9NO | Analgesics, dye intermediates |
| Phenacetin | C10H13NO2 | Analgesic with different safety profile |
Acetanilide's unique properties arise from its acetylation, which alters its reactivity compared to aniline. This modification enhances its stability and applicability in various chemical syntheses .
Case Studies
Case Study 1: Synthesis of Pharmaceuticals
In pharmaceutical research, acetanilide has been evaluated for its potential use in developing new analgesics. Studies have shown that derivatives of acetanilide exhibit varying degrees of efficacy and safety profiles compared to traditional analgesics like aspirin.
Case Study 2: Environmental Chemistry
Research has explored the degradation pathways of acetanilide in aquatic environments. The compound's persistence raises concerns about its ecological impact; thus, understanding its breakdown mechanisms is crucial for environmental safety assessments.
Mechanism of Action
The mechanism of action of benzenamine, acetate involves its metabolism in the liver, where it is converted to aniline and acetic acid. Aniline can then undergo further metabolism to form various metabolites. The compound exerts its effects by interacting with cellular proteins and enzymes, leading to changes in cellular function and metabolism.
Comparison with Similar Compounds
Table 1: Key Properties of Benzenamine, Acetate and Analogues
*Derivatives like 4MeONIT and 2OHNIT exhibit distinct melting points based on substituents .
Solubility and Reactivity
- This compound : High water solubility due to ionic character, making it suitable for aqueous-phase reactions .
- Chlorinated derivatives (e.g., 4-chlorobenzenamine): Lower solubility in water but increased stability in organic solvents, favoring use in non-polar reactions .
- Nitro-substituted derivatives (e.g., 4-methyl-2-nitrobenzenamine): Electron-withdrawing nitro groups reduce basicity, altering reactivity in electrophilic substitution .
Thermal and Thermodynamic Properties
- This compound: Decomposes upon heating, releasing acetic acid and aniline.
- N-Phenylmethylene benzenamine N-oxide : Exhibits high thermal stability, with enthalpies of combustion ranging from -5,200 to -5,500 kJ/mol depending on substituents. The (N–O) bond dissociation energy is critical in photochemical applications .
Critical Analysis of Divergent Data
- Thermal Decomposition : suggests benzenamine derivatives in pyrolysis may form artifacts, contradicting assumptions about their structural integrity under heat. This highlights the need for cautious interpretation in analytical studies.
- Environmental Impact : While benzenamine is toxic to aquatic life, its acetate form’s environmental fate is less studied. focuses on free aniline, necessitating further research on acetate-specific degradation pathways.
Biological Activity
Benzenamine, acetate (CAS Number: 542-14-3), is an organic compound derived from benzenamine through the acetylation process. This compound has garnered attention in various fields, particularly for its biological activities, including antimicrobial properties and potential toxicological effects. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
Antimicrobial Activity
One of the notable biological activities of this compound is its antimicrobial effect , particularly against fungi. A study investigated its efficacy against Aspergillus flavus, a common fungal pathogen known for producing aflatoxins, which are potent carcinogens. The results demonstrated that benzenamine effectively inhibited the development and aflatoxin biosynthesis in A. flavus at a concentration of 100 µL/L. The treatment led to a significant reduction in fungal conidia count, showcasing its potential as a commercial antimicrobial fumigant product .
Table 1: Antifungal Efficacy of Benzenamine against A. flavus
| Concentration (µL/L) | Initial Conidia Count (conidia/mL) | Final Conidia Count (conidia/mL) | Inhibition (%) |
|---|---|---|---|
| 0 | 0 | ||
| 100 | 95.83 |
The mechanism by which benzenamine inhibits fungal growth appears to involve the regulation of gene expression related to fungal virulence and aflatoxin production. Transcriptomic analyses highlighted differentially expressed genes (DEGs) involved in transcription factors and metabolic pathways crucial for fungal development and toxin biosynthesis .
Key Findings from Transcriptomic Analysis:
- Downregulation of genes associated with conidia formation.
- Upregulation of genes that may enhance antifungal resistance mechanisms.
- Significant modulation of metabolic pathways influencing fungal growth.
Toxicological Considerations
While the antimicrobial properties are promising, it is essential to consider the toxicological profile of this compound. Studies indicate that exposure to benzenamine can lead to adverse health effects in animal models. For instance, toxicological assessments showed that high doses resulted in pathological changes in liver and spleen tissues, along with potential genotoxic effects .
Table 2: Toxicological Effects Observed in Animal Studies
| Dose (mg/kg diet) | Observed Effects |
|---|---|
| 750 | Mild liver enlargement |
| 1500 | Moderate vacuolation of hepatocytes |
| 3000 | Increased incidence of haematuria |
| 6000 | Severe liver and spleen enlargement; increased mortality |
Case Studies
Case Study 1: Fungal Inhibition
In a controlled experiment involving infected corn kernels treated with benzenamine at various concentrations, researchers observed complete inhibition of visible symptoms at the highest concentration tested (100 µL/L). This study underscores the potential utility of benzenamine as a natural antifungal agent in agricultural applications.
Case Study 2: Genotoxicity Assessment
In another study focusing on genotoxicity, male and female rats were administered varying doses of benzenamine over an extended period. The results indicated a dose-dependent increase in DNA binding and enzyme induction related to xenobiotic metabolism, raising concerns about its mutagenic potential .
Q & A
Q. How is benzenamine acetate synthesized and characterized in laboratory settings?
Benzenamine acetate (CAS 542-14-3) is synthesized by reacting aniline with acetic acid under acidic conditions, forming a stable acetate salt. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy to confirm proton environments, infrared (IR) spectroscopy to identify functional groups (e.g., acetate C=O stretch at ~1700 cm⁻¹), and X-ray crystallography for structural confirmation. Purity is assessed via high-performance liquid chromatography (HPLC) or melting point determination .
Q. What are the key physicochemical properties of benzenamine acetate relevant to experimental design?
Key properties include:
- Solubility : Soluble in polar solvents (e.g., ethanol, water) but insoluble in non-polar solvents.
- Melting Point : ~125–130°C (varies with purity).
- Stability : Hygroscopic; requires storage in anhydrous conditions to prevent hydrolysis. These properties guide formulation in antifungal assays (e.g., dissolved in ethanol for fungal growth inhibition studies) .
Q. What safety protocols are critical when handling benzenamine acetate in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential inhalation hazards.
- Regulatory Compliance : Adhere to restricted chemical lists (e.g., China’s Circular No. 65 [2005], which regulates benzenamine derivatives under HS code 2921411000) .
Advanced Research Questions
Q. What methodological approaches are used to study the antifungal mechanisms of benzenamine acetate against Aspergillus flavus?
Transcriptomic profiling (RNA-seq) is employed to identify differentially expressed genes (DEGs). For example, benzenamine acetate at 100 µL/L downregulates 1,890 genes in A. flavus, including those in aflatoxin biosynthesis (e.g., aflR), amino acid metabolism, and endoplasmic reticulum stress pathways. Complementary assays include:
Q. How can researchers assess the carcinogenic potential of benzenamine acetate derivatives?
Follow International Agency for Research on Cancer (IARC) protocols:
- In Vivo Models : Dietary administration in rodents to monitor tumorigenicity (e.g., liver adenomas in mice).
- Mutagenicity Tests : Salmonella typhimurium Ames test for frameshift/missense mutations.
- Cell Transformation Assays : Morphological changes in hamster embryo cells .
Q. How can contradictions between antifungal efficacy and mammalian toxicity data be addressed?
- Comparative Genomics : Identify fungal-specific targets absent in mammalian systems.
- Dose Optimization : Determine the therapeutic index (e.g., LC₅₀ in fungal vs. mammalian cell lines).
- Metabolic Profiling : Assess detoxification pathways in mammalian hepatocytes .
Q. What analytical techniques are used for structural confirmation of benzenamine acetate derivatives?
- X-ray Crystallography : Resolves bond lengths and angles (e.g., 4-methoxy-N-[(4-nitrophenyl)methylene]benzenamine derivatives).
- Tandem Mass Spectrometry (MS/MS) : Fragmentation patterns confirm substituent positions.
- IR Spectroscopy : Validates functional groups (e.g., acetate C=O at 1700–1750 cm⁻¹) .
Q. What regulatory considerations apply when using benzenamine acetate in cross-border research collaborations?
- Import/Export Restrictions : Check national lists (e.g., China’s Circular No. 65 [2005] for HS code 2921411000).
- Stockholm/Rotterdam Conventions : Compliance with Prior Informed Consent (PIC) procedures for hazardous chemicals .
Methodological Tables
Table 1. Key Transcriptomic Findings for Benzenamine Acetate in Aspergillus flavus
| Parameter | Value/Outcome |
|---|---|
| DEGs Identified | 3,589 (1,890 downregulated, 1,699 upregulated) |
| Affected Pathways | Aflatoxin biosynthesis, amino acid metabolism |
| Regulatory Mechanism | LaeA transcription factor repression |
Table 2. Toxicological Assessment Framework for Benzenamine Derivatives
| Test Type | Model System | Endpoint |
|---|---|---|
| Carcinogenicity | Rodent dietary study | Liver adenomas, thyroid carcinomas |
| Mutagenicity | Ames test | S. typhimurium revertant colonies |
| Cell Transformation | Hamster embryo cells | Morphological changes |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
